Cas no 938355-26-1 (4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid)

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 3,4-dihydroquinoline moiety. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid aromatic system and functional groups enhance its utility in coupling reactions and as a building block for heterocyclic derivatives. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in laboratory settings. The presence of both acidic and basic sites allows for further derivatization, broadening its applicability in medicinal chemistry research, particularly in the development of bioactive molecules with tailored properties.
4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid structure
938355-26-1 structure
Product Name:4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid
CAS No:938355-26-1
MF:C17H17NO2
MW:267.322384595871
CID:4720750
Update Time:2025-10-28

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3,4-dihydroquinolin-1(2H)-ylmethyl)benzoic acid
    • benzoic acid, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-
    • STK804630
    • SP4178
    • BBL000497
    • H5244
    • 4-(3,4-dihydro-2H-quinolin-1-ylmethyl)benzoic acid
    • 4-(1,2,3,4-tetrahydroquinolin-1-ylmethyl)benzoic acid
    • 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid
    • Inchi: 1S/C17H17NO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10H,3,5,11-12H2,(H,19,20)
    • InChI Key: OIDLJDDCCDOASW-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)CN1C2C=CC=CC=2CCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Topological Polar Surface Area: 40.5

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid Pricemore >>

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Additional information on 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic Acid: A Comprehensive Overview

4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid, identified by the CAS number 938355-26-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a benzoic acid moiety attached to a dihydroquinoline ring system, which contributes to its intriguing chemical properties.

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The dihydroquinoline ring system is particularly challenging to synthesize due to its partially saturated structure, but modern techniques such as microwave-assisted synthesis and catalytic hydrogenation have significantly improved the efficiency of this process.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Studies have shown that 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid exhibits moderate activity against various enzymes and receptors, making it a valuable candidate for further pharmacological evaluation. Researchers are particularly interested in its potential role in treating neurodegenerative diseases, where modulation of specific targets could lead to therapeutic benefits.

In addition to its pharmacological applications, this compound has also been explored for its role in materials science. The unique electronic properties of the dihydroquinoline ring system make it a potential candidate for use in organic electronics and optoelectronic devices. Recent studies have demonstrated that derivatives of this compound can exhibit interesting photovoltaic properties, suggesting its potential use in solar cell applications.

The structural versatility of 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid allows for extensive functionalization, enabling researchers to explore a wide range of chemical modifications. These modifications can enhance the compound's solubility, stability, or bioavailability, making it more suitable for specific applications. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the electronic properties of the molecule, opening up new avenues for its use in both therapeutic and materials-based contexts.

From an environmental standpoint, the synthesis and application of this compound are being evaluated with increasing attention to sustainability. Researchers are exploring green chemistry approaches to minimize waste and reduce the environmental footprint associated with its production. This includes the use of renewable feedstocks, catalytic processes, and energy-efficient reaction conditions.

In conclusion, 4-(3,4-Dihydroquinolin-1(2H)-ylmethyl)benzoic acid, with its unique structure and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic methods and materials science progress, this compound holds immense potential for contributing to breakthroughs in both therapeutic development and technological innovation.

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